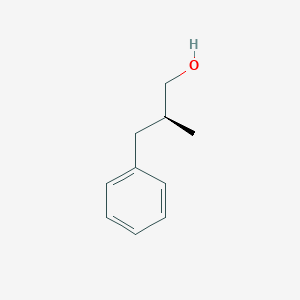

(S)-2-methyl-3-phenylpropan-1-ol

Vue d'ensemble

Description

(S)-2-methyl-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.221. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzymatic Resolution and Asymmetric Synthesis

(S)-2-methyl-3-phenylpropan-1-ol is utilized in enzymatic resolution processes. For example, it serves as a valuable intermediate in the production of (S)-dapoxetine, synthesized using Candida antarctica lipase A (CAL-A) as a biocatalyst. This enzymatic method achieves high enantiomeric excess, demonstrating its potential in asymmetric synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Microbial Inhibition and Preservative Use

Research has shown that compounds like 3-phenylpropan-1-ol exhibit inhibitory effects against Pseudomonas aeruginosa. It suggests the potential of 3-phenylpropan-1-ol as an effective preservative for oral suspensions and mixtures, highlighting its antimicrobial properties (Richards & McBride, 1973).

Chemical Synthesis and Catalysis

In the field of chemistry, 2-methyl-2-phenyl-propan-1-ol is synthesized through phase-transfer catalysis. The effects of reaction conditions, such as temperature and catalyst concentration, on this process have been studied, indicating its importance in the synthesis of organic compounds (Yun-hong, 2010).

Flavorings in Animal Feed

This compound, as part of a larger group of tertiary alcohols and esters, is authorized for use as flavors in animal feed. Its safety and efficacy have been evaluated, ensuring it doesn't pose health risks to animals or consumers (Westendorf, 2012).

Organic Reactions and Mechanisms

The compound plays a role in various organic reactions, including cyclisation, dehydrogenation, and hydroxylation processes. These reactions are crucial for understanding complex organic synthesis pathways and developing new synthetic methods (Fitton & Frost, 1974); (Chin, Shin, & Kim, 1988).

Biofuel Research

Explorations into biofuels have included this compound derivatives. These compounds are investigated for their potential as anti-knock additives in fuels, enhancing the performance of spark ignition engines. This research is crucial for developing sustainable and efficient biofuels (Mack et al., 2014).

Propriétés

IUPAC Name |

(2S)-2-methyl-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKHYYXQWNXPU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethoxybenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2435514.png)

![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)

![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)

![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)